rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate: is a complex organic compound with a unique structure
Preparation Methods
The synthesis of rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentanone and tert-butylamine.
Cyclization: The initial step involves the cyclization of cyclopentanone with tert-butylamine under acidic conditions to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions and scaling up the process to produce the compound in larger quantities.
Chemical Reactions Analysis
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, reduction with sodium borohydride can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions where the tert-butyl group can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: The compound’s structural properties make it useful in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biological pathways.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl (3aR,6aS)-3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate: This compound has a similar structure but lacks the hydroxy group, which affects its chemical properties and reactivity.
tert-butyl (3aR,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate:
tert-butyl (3aS,6aR)-1-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: This compound also has a different ring structure and functional groups, making it distinct from this compound.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (3S,3aS,6aR)-3-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
PMJKPSMIADHHCV-IVZWLZJFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.